molecular formula C5H11ClF3N B2623424 4,4,4-trifluoro-N-methylbutan-1-amine;hydrochloride CAS No. 2095384-21-5

4,4,4-trifluoro-N-methylbutan-1-amine;hydrochloride

Cat. No.: B2623424
CAS No.: 2095384-21-5
M. Wt: 177.6
InChI Key: SBUKXMZLRCVMNZ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-methylbutan-1-amine;hydrochloride is a chemical compound with the molecular formula C5H10F3N·HCl. It is a derivative of butanamine, where the butyl group is substituted with three fluorine atoms at the terminal carbon and a methyl group at the nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-methylbutan-1-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4,4,4-trifluorobutan-1-amine.

    Methylation: The amine group is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Hydrochloride Formation: The resulting 4,4,4-trifluoro-N-methylbutan-1-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-methylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (R-X) in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

4,4,4-Trifluoro-N-methylbutan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-methylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobutan-1-amine: Lacks the methyl group on the nitrogen atom.

    4,4,4-Trifluoro-2-methylbutan-1-amine: Has a methyl group on the second carbon instead of the nitrogen.

    4,4,4-Trifluoro-1-butanamine: Similar structure but without the hydrochloride salt.

Uniqueness

4,4,4-Trifluoro-N-methylbutan-1-amine;hydrochloride is unique due to the presence of both the trifluoromethyl group and the methyl group on the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4,4,4-trifluoro-N-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N.ClH/c1-9-4-2-3-5(6,7)8;/h9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKXMZLRCVMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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